molecular formula C18H17N3O5S B2430547 methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 1903294-00-7

methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2430547
CAS No.: 1903294-00-7
M. Wt: 387.41
InChI Key: YUFPNIWLIJCYRN-UHFFFAOYSA-N
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Description

Methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a combination of furan, pyridine, and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process, such as recrystallization or chromatography, is crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the functional groups present in the compound. For example, oxidation of the furan ring may lead to the formation of a furanone, while reduction of the carbamate group may yield an amine.

Scientific Research Applications

Methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate can be compared with other similar compounds, such as:

    Furan derivatives: These compounds share the furan ring structure and may have similar chemical reactivity.

    Pyridine derivatives: These compounds share the pyridine ring structure and may have similar biological activity.

    Carbamate derivatives: These compounds share the carbamate functional group and may have similar pharmacological properties.

The uniqueness of this compound lies in its combination of these different functional groups, which may confer unique properties and applications.

Properties

IUPAC Name

methyl N-[4-[[6-(furan-2-yl)pyridin-3-yl]methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-25-18(22)21-14-5-7-15(8-6-14)27(23,24)20-12-13-4-9-16(19-11-13)17-3-2-10-26-17/h2-11,20H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFPNIWLIJCYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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